

(1-methyl-5-nitro-3-phenylindol-2-yl)methanol chemical properties

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Compound of Interest

Compound Name: (1-methyl-5-nitro-3-phenylindol-2-yl)methanol

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Technical Guide: (1-methyl-5-nitro-3-phenylindol-2-yl)methanol

Disclaimer: Direct experimental data for the specific compound **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol** is not readily available in the current body of scientific literature. This guide has been compiled based on established principles of organic chemistry and data from structurally analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, providing inferred properties and potential methodologies for synthesis and characterization.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activity.^{[1][2]} Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.^{[3][4]} The introduction of specific substituents onto the indole scaffold allows for the fine-tuning of these activities. This guide focuses on the chemical properties, proposed synthesis, and potential biological significance of **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol**, a compound featuring a 5-nitro group, a 1-methyl group, a 3-phenyl group, and a 2-hydroxymethyl group. The 5-nitro substitution is of particular interest as it is a known pharmacophore in various bioactive molecules.^[5]

Chemical Properties (Inferred)

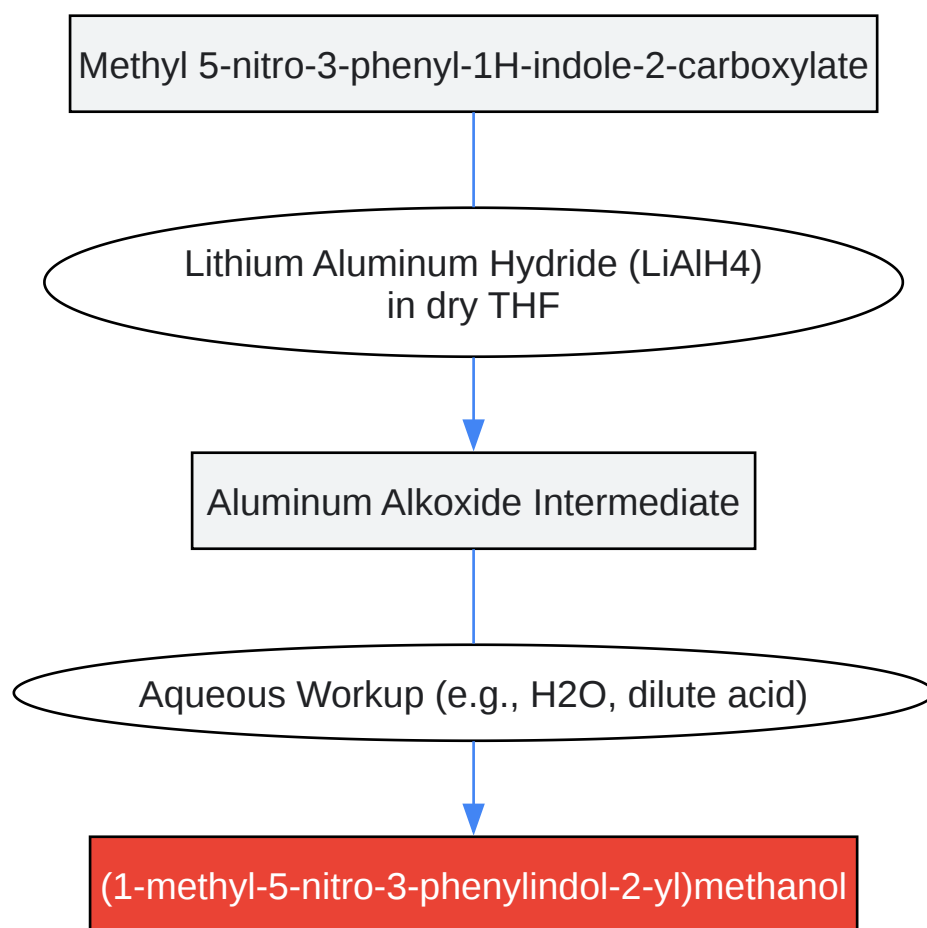
While precise experimental values for **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol** are not published, we can infer its general chemical properties based on its structure and data from related compounds.

Property	Inferred Value/Description
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₃
Molecular Weight	282.29 g/mol
Appearance	Likely a yellow to brown crystalline solid, characteristic of many nitroindole compounds. [6]
Solubility	Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents.
Stability	The nitro group may confer some sensitivity to light and strong reducing agents. The compound is expected to be stable under standard laboratory conditions.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol** involves the reduction of the corresponding methyl ester, methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate. This ester is a known compound and can serve as a direct precursor.[\[1\]](#)[\[5\]](#) The reduction of indole-2-carboxylic esters to their corresponding 2-hydroxymethyl derivatives is a well-established transformation, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[\[7\]](#)[\[8\]](#)

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol**.

Detailed Experimental Protocol (Hypothetical)

Reaction: Reduction of Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate to **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol**.

Materials:

- Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Distilled water

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH_4 (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
- The suspension is cooled to 0 °C in an ice bath.
- Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH_4 suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- The reaction is carefully quenched by cooling the flask back to 0 °C and adding water dropwise, followed by 1 M HCl, and then again by water until a granular precipitate is formed.
- The solid is filtered off and washed with ethyl acetate.
- The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with ethyl acetate.

- The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous MgSO_4 .
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol**.

Anticipated Spectroscopic Data

The structural features of **(1-methyl-5-nitro-3-phenylindol-2-yl)methanol** would give rise to characteristic signals in various spectroscopic analyses.

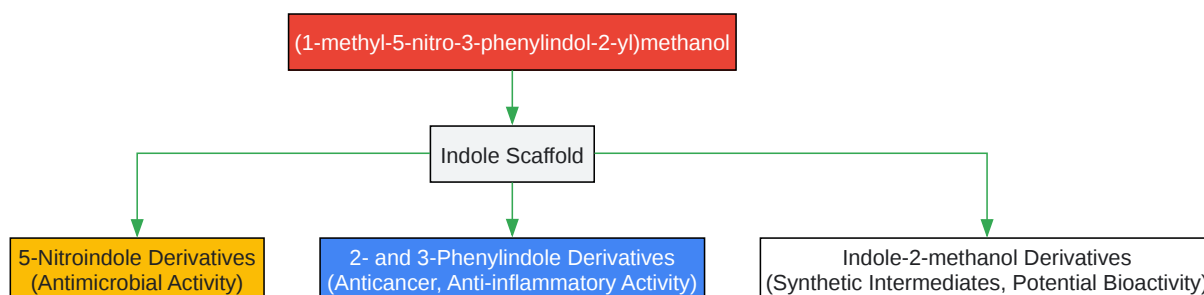
- ^1H NMR: Expected signals would include a singlet for the N-methyl protons, multiplets for the phenyl group protons, characteristic signals for the protons on the indole ring (with splitting patterns influenced by the nitro group), a singlet or doublet for the CH_2 protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: The spectrum would show distinct signals for the N-methyl carbon, the carbons of the phenyl ring, the carbons of the indole core (with chemical shifts influenced by the electron-withdrawing nitro group), and the carbon of the hydroxymethyl group.^[6]
- IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (around $3300\text{--}3500\text{ cm}^{-1}$), aromatic C-H stretches (around $3000\text{--}3100\text{ cm}^{-1}$), asymmetric and symmetric N-O stretches of the nitro group (around 1520 and 1340 cm^{-1} , respectively), and C-O stretch of the primary alcohol (around 1050 cm^{-1}).^[9]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (282.29 g/mol).

Potential Biological Activity

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.^{[1][2]} The specific substituents on the target molecule suggest several potential areas of pharmacological interest.

- **Anticancer Activity:** Many indole derivatives, including those with nitro substitutions, have been investigated as potential anticancer agents.[4] They can act through various mechanisms, such as inhibition of tubulin polymerization, kinase inhibition, or interaction with DNA.[3]
- **Antimicrobial Activity:** The 5-nitroindole moiety is a known pharmacophore with antimicrobial properties.[5] Therefore, the target compound could exhibit activity against various bacterial and fungal strains.
- **Anti-inflammatory Activity:** Some indole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).

Logical Relationship to Bioactive Indole Derivatives



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